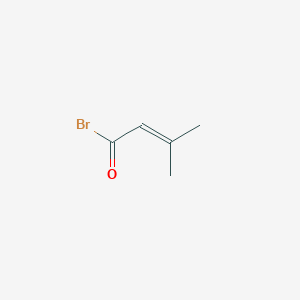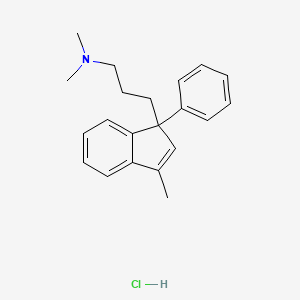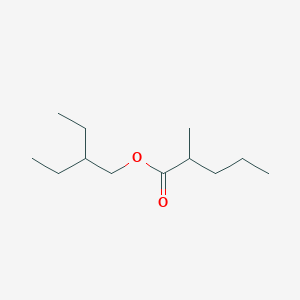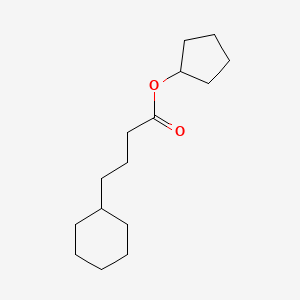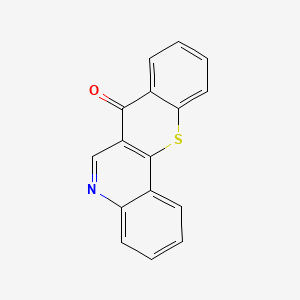
7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one is a heterocyclic compound that features a fused ring system combining benzothiopyrano and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with 2-chlorobenzaldehyde, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with antimicrobial and antimalarial properties.
Benzothiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Pyranoquinoline: A fused heterocycle with potential anticancer and antiviral activities.
Uniqueness
7H-(1)-Benzothiopyrano(3,2-c)quinolin-7-one is unique due to its fused ring system, which combines the structural features of benzothiophene and quinoline. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5698-69-1 |
|---|---|
Molecular Formula |
C16H9NOS |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
thiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C16H9NOS/c18-15-11-6-2-4-8-14(11)19-16-10-5-1-3-7-13(10)17-9-12(15)16/h1-9H |
InChI Key |
LXQQDDZCISEOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

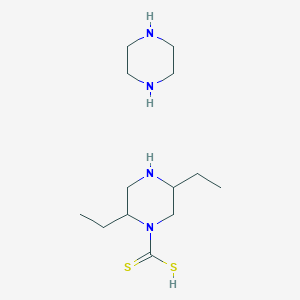
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
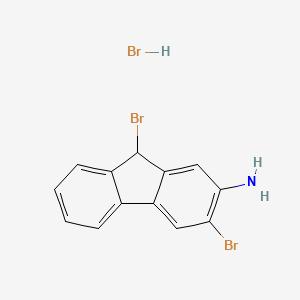
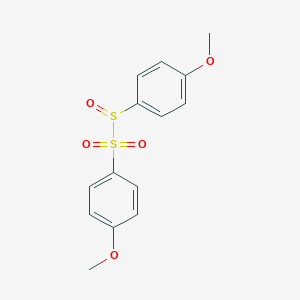
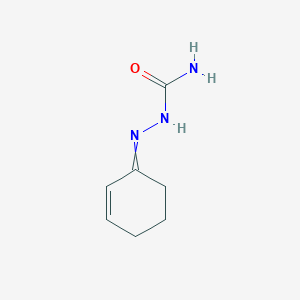
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
